molecular formula C9H4Cl2O2S B1667960 3,6-Dichloro-1-benzothiophene-2-carboxylic acid CAS No. 34576-94-8

3,6-Dichloro-1-benzothiophene-2-carboxylic acid

Cat. No.: B1667960
CAS No.: 34576-94-8
M. Wt: 247.10 g/mol
InChI Key: AAHPIJMQJAZYTM-UHFFFAOYSA-N
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Description

3-Methylcholanthrene is a highly carcinogenic polycyclic aromatic hydrocarbon. It is produced by burning organic compounds at very high temperatures. The compound is also known by its IUPAC name, 3-methyl-1,2-dihydrobenzo[j]aceanthrylene. It forms pale yellow solid crystals when crystallized from benzene and ether .

Mechanism of Action

Target of Action

The primary targets of 3,6-Dichloro-1-benzothiophene-2-carboxylic acid, also known as BT2, are the BCKDC kinase (BDK) and myeloid cell leukemia 1 (Mcl-1) . BDK is a key enzyme in the metabolism of branched-chain amino acids (BCAAs), while Mcl-1 is a member of the Bcl-2 family of proteins, which are involved in the regulation of apoptosis .

Mode of Action

BT2 acts as an inhibitor for both BDK and Mcl-1. It binds to BDK, triggering helix movements in the N-terminal domain, which results in the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) . As for Mcl-1, BT2 acts as a selective inhibitor with a Ki value of 59 µM .

Biochemical Pathways

The binding of BT2 to BDK affects the metabolism of BCAAs by enhancing the activity of the BCKDC . This leads to an increase in the catabolism of BCAAs, which are essential amino acids involved in protein synthesis and energy production . On the other hand, the inhibition of Mcl-1 can lead to the induction of apoptosis, particularly in cancer cells where Mcl-1 is often overexpressed .

Pharmacokinetics

It is soluble in DMSO, which suggests good bioavailability .

Result of Action

The action of BT2 leads to an increase in BCKDC activity and a decrease in plasma BCAA levels . In the context of cancer, the inhibition of Mcl-1 can lead to the induction of apoptosis, potentially reducing the viability of cancer cells .

Action Environment

The efficacy and stability of BT2 can be influenced by various environmental factors. For instance, the compound is stable for 1 year from the date of purchase when supplied and can be stored at -20°C for up to 3 months when dissolved in DMSO . .

Preparation Methods

3-Methylcholanthrene can be synthesized through various methods. One common synthetic route involves the alkylation of benz[a]anthracene. The reaction conditions typically include the use of a strong acid catalyst such as aluminum chloride (AlCl3) and a methylating agent like methyl chloride (CH3Cl). The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Chemical Reactions Analysis

3-Methylcholanthrene undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: This compound can be oxidized by strong oxidizing agents such as ozone and chlorinating agents.

    Reduction: Reduction reactions of 3-methylcholanthrene are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the methyl group.

Scientific Research Applications

3-Methylcholanthrene is widely used in scientific research, particularly in the fields of biochemistry and cancer research. It is employed as a positive control to induce specific types of cytochrome P450 enzymes. The compound is also used to study the mechanisms of chemical carcinogenesis and to induce transformation of cultured cells . Additionally, it is used to induce fibrosarcomas and skin carcinomas in laboratory animals .

Comparison with Similar Compounds

Properties

IUPAC Name

3,6-dichloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHPIJMQJAZYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34576-94-8
Record name 3,6-dichloro-1-benzothiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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